(5-Methoxypyrimidin-2-yl)boronic acid
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Overview
Description
(5-Methoxypyrimidin-2-yl)boronic acid is an organoboron compound with the molecular formula C5H7BN2O3. It is a derivative of pyrimidine, featuring a boronic acid functional group at the 2-position and a methoxy group at the 5-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyrimidin-2-yl)boronic acid typically involves the use of 5-bromo-2-methoxypyrimidine as a starting material. The process includes the following steps:
Lithiation: The 5-bromo-2-methoxypyrimidine is treated with n-butyllithium in an anhydrous solvent such as tetrahydrofuran at low temperatures to form the corresponding lithium intermediate.
Borylation: The lithium intermediate is then reacted with triisopropyl borate to introduce the boronic acid group.
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (5-Methoxypyrimidin-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Phenols: Formed through oxidation of the boronic acid group.
Substituted Pyrimidines: Formed through nucleophilic substitution of the methoxy group.
Scientific Research Applications
(5-Methoxypyrimidin-2-yl)boronic acid has diverse applications in scientific research:
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and sensors due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Methoxypyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
- 2-Methoxypyrimidine-5-boronic acid
- 4-Cyclopropyl-6-methoxypyrimidine-5-boronic acid
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison: (5-Methoxypyrimidin-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to 2-Methoxypyrimidine-5-boronic acid, it has a different position of the boronic acid group, leading to variations in its chemical behavior. The presence of the methoxy group at the 5-position also differentiates it from other similar compounds, influencing its interactions and applications .
Properties
IUPAC Name |
(5-methoxypyrimidin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O3/c1-11-4-2-7-5(6(9)10)8-3-4/h2-3,9-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOLZNBEUMOIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=N1)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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